molecular formula C9H17NO4S B13221130 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

Cat. No.: B13221130
M. Wt: 235.30 g/mol
InChI Key: ZINYRENVFOMNOC-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methylbutanamide is a synthetic organic compound characterized by a 1,1-dioxo-thiolane (sulfolane) core with a hydroxy group at position 4 and a 3-methylbutanamide substituent at position 2.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)-3-methylbutanamide

InChI

InChI=1S/C9H17NO4S/c1-6(2)3-9(12)10-7-4-15(13,14)5-8(7)11/h6-8,11H,3-5H2,1-2H3,(H,10,12)

InChI Key

ZINYRENVFOMNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Thiolane Ring Formation and Oxidation

The thiolane ring (a five-membered sulfur-containing heterocycle) is generally prepared by cyclization of appropriate dihalide or diol precursors with sulfur sources such as thiols or sulfides. Subsequent oxidation to the sulfone is accomplished using oxidizing agents like:

  • Hydrogen peroxide (H2O2)
  • m-Chloroperoxybenzoic acid (m-CPBA)
  • Peracids or Oxone®

The oxidation step must be controlled to avoid overoxidation or ring cleavage.

Introduction of the 4-Hydroxy Group

The hydroxy substituent at the 4-position can be introduced via:

  • Direct hydroxylation of the thiolane ring using selective oxidants.
  • Nucleophilic substitution on a 4-halothiolane intermediate with hydroxide ions.
  • Use of protected hydroxy precursors during ring formation, followed by deprotection.

Stereochemical control is often achieved by using chiral starting materials or catalysts.

Amide Bond Formation

The amide linkage to the 3-methylbutanamide moiety is typically formed by:

  • Coupling of 4-hydroxy-1,1-dioxo-thiolane-3-amine (or its equivalent) with 3-methylbutanoic acid derivatives.
  • Activation of the carboxylic acid as acid chlorides, anhydrides, or using coupling reagents like EDCI, DCC, or HATU.
  • Reaction under mild conditions to preserve the sulfone and hydroxy functionalities.

Representative Preparation Procedure (Literature-Informed)

Step Reagents & Conditions Outcome
1. Thiolane ring synthesis Reaction of 1,3-dihalopropane with sodium sulfide in polar aprotic solvent (e.g., DMF) Formation of thiolane ring
2. Oxidation to sulfone Treatment with m-CPBA or H2O2 in dichloromethane at 0°C to room temperature Conversion to 1,1-dioxo-thiolane (sulfone)
3. Hydroxylation at 4-position Nucleophilic substitution on 4-halothiolane sulfone with NaOH or KOH in aqueous medium Introduction of 4-hydroxy group
4. Amide coupling Activation of 3-methylbutanoic acid with EDCI/HOBt in DMF, addition of 4-hydroxy-thiolane sulfone amine Formation of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

Research Discoveries and Notes

  • Oxidation of thiolane to sulfone is a critical step requiring precise control; excess oxidant or harsh conditions can degrade the ring.
  • Hydroxylation methods vary depending on availability of intermediates; nucleophilic substitution on halogenated thiolane sulfones is preferred for regioselectivity.
  • Amide bond formation is generally high-yielding when using modern coupling agents, with minimal side reactions.
  • Stereochemistry at the 3-position of the thiolane ring influences biological activity and must be monitored by chiral chromatography or NMR.

Data Table: Typical Reaction Parameters

Step Reagent(s) Solvent Temperature Time Yield (%) Notes
Thiolane ring formation 1,3-dichloropropane, Na2S DMF 80°C 6 h 75-85 Anhydrous conditions preferred
Sulfone oxidation m-CPBA (1.2 eq) DCM 0-25°C 2 h 80-90 Slow addition controls exotherm
Hydroxylation NaOH (aq) Water/MeOH RT 4 h 70-80 Stirring ensures complete substitution
Amide coupling 3-methylbutanoic acid, EDCI, HOBt DMF RT 12 h 85-95 Use of base (DIPEA) improves yield

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The hydroxy group and thiolane ring play crucial roles in its binding to enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The sulfolane (1,1-dioxothiolane) core is a shared feature among several analogs (Table 1). Key differences arise in substituent positions and functional groups:

Table 1: Core Structural Features
Compound Name Core Structure Substituents at Position 3 Substituents at Position 4
N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methylbutanamide 1,1-Dioxothiolane (sulfolane) 3-Methylbutanamide Hydroxy
N-(3-Methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide 1,1-Dioxothiolane Cyclopropanecarboxamide Methyl
Ethyl [(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)carbamoyl]formate 1,1-Dioxothiolane Ethyl carbamoylformate Hydroxy

Key Observations :

  • The target compound’s 4-hydroxy group distinguishes it from the methyl-substituted analog in Entry 27 of .

Substituent Modifications and Bioactivity

Table 2: 3-Methylbutanamide Derivatives
Compound Name (Source) Attached Core Structure Molecular Formula Molecular Weight (g/mol) Notable Features
N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methylbutanamide 1,1-Dioxothiolane C₉H₁₅NO₄S 257.29 Polar sulfolane core
2-{[1-(5-Fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide Indazole C₁₈H₂₄FN₅O₂ 369.42 Fluoropentyl group enhances lipophilicity
(S)-N-[(2R,4R,5S)-5-[...]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[...]butanamide Complex peptide-like scaffold C₃₇H₄₇N₅O₆ 665.79 Macrocyclic structure for target binding

Key Observations :

  • The indazole-linked 3-methylbutanamide () demonstrates how heterocyclic cores can modulate receptor interactions, likely through π-π stacking or hydrogen bonding .
  • The macrocyclic analog in highlights the role of 3-methylbutanamide in stabilizing conformational arrangements in peptidomimetics .

Physicochemical Properties

The lumping strategy () groups compounds with similar structural features, assuming comparable physicochemical behaviors. For example:

  • Hydrophilicity : The sulfolane core and hydroxy group in the target compound suggest higher aqueous solubility than the indazole or macrocyclic analogs .
  • Stability : The 3-methylbutanamide group may resist enzymatic hydrolysis better than ester-containing analogs (e.g., ) due to the absence of labile ester bonds .

Biological Activity

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₇H₁₃NO₅S
  • Molecular Weight : 223.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's thiolane ring structure allows it to participate in various biochemical reactions, including:

  • Enzyme Inhibition : It can inhibit enzymes by binding to active sites or allosteric sites, thus modulating their activity.
  • Protein Interactions : The compound may also influence protein-protein interactions, impacting cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : A study found that several thiolane derivatives demonstrated antifungal activity comparable to known antifungal agents. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest strong potential against fungal pathogens .
CompoundMIC (µg/mL)Activity
Karanjin10Standard
Compound 1912Comparable
Compound 2215Moderate

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is thought to be mediated through the reduction of reactive oxygen species (ROS), thereby protecting cellular components from damage.

Study on Antifungal Efficacy

A study published in Phytochemistry evaluated the antifungal efficacy of several thiolane derivatives, including this compound. The results indicated that this compound exhibited notable antifungal activity against various strains of fungi:

  • Tested Strains : Candida albicans, Aspergillus niger
  • Results : The compound showed an MIC of 15 µg/mL against Candida albicans, indicating its potential as an antifungal agent .

Study on Enzyme Inhibition

In another investigation focused on enzyme inhibition, this compound was tested for its ability to inhibit certain key enzymes involved in metabolic pathways. The findings revealed:

  • Target Enzyme : Aldose reductase
  • Inhibition Rate : 70% at a concentration of 50 µM
    This suggests potential applications in the treatment of diseases characterized by high glucose levels, such as diabetes .

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